molecular formula C15H14N2O4 B2938405 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide CAS No. 1428349-63-6

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide

Cat. No.: B2938405
CAS No.: 1428349-63-6
M. Wt: 286.287
InChI Key: AGTUBYFXOVPRFP-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an isoxazole ring with a but-2-yn-1-yl chain and a methoxyphenoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of isoxazole-5-carboxamide with 4-(2-methoxyphenoxy)but-2-yn-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene, with a base like sodium hydroxide to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of phase-transfer catalysts and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting alkyne groups to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Amino or thiol derivatives

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide
  • N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-carboxamide

Uniqueness

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isoxazole-5-carboxamide stands out due to its isoxazole ring, which imparts unique chemical properties and reactivity compared to other similar compounds. The presence of the methoxyphenoxy group also enhances its potential for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-19-12-6-2-3-7-13(12)20-11-5-4-9-16-15(18)14-8-10-17-21-14/h2-3,6-8,10H,9,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTUBYFXOVPRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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